molecular formula C22H19F9N2O5 B11489833 Methyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Methyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B11489833
M. Wt: 562.4 g/mol
InChI Key: DEAVIPAWVRHNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the ethoxyphenyl carbonyl compound, followed by its reaction with hexafluoropropan-2-yl amine under controlled conditions to form the desired product. The reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is unique due to its multiple fluorine atoms, which can enhance its stability and biological activity. The presence of both aromatic and aliphatic components in its structure also contributes to its versatility in various applications .

Properties

Molecular Formula

C22H19F9N2O5

Molecular Weight

562.4 g/mol

IUPAC Name

methyl 2-[4-[[2-[(2-ethoxybenzoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C22H19F9N2O5/c1-3-38-15-7-5-4-6-14(15)16(34)33-19(21(26,27)28,22(29,30)31)32-13-10-8-12(9-11-13)18(36,17(35)37-2)20(23,24)25/h4-11,32,36H,3H2,1-2H3,(H,33,34)

InChI Key

DEAVIPAWVRHNDC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CC=C(C=C2)C(C(=O)OC)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.